tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate
Description
Tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate is a highly complex polyfunctional compound characterized by its xanthene-derived core, multiple carboxylate groups, and tetraazanium counterions. Its structure includes:
- Bis(carboxylatomethyl)amino and carboxylatomethyl groups, conferring strong water solubility and metal-chelating capabilities.
- A polyether-linked phenyl backbone, enhancing conformational flexibility and interaction with biological targets.
The compound’s InChI and SMILES identifiers (provided in ) confirm its stereochemical complexity and ionizable nature.
Properties
Molecular Formula |
C36H42Cl2N6O13 |
|---|---|
Molecular Weight |
837.7 g/mol |
IUPAC Name |
tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate |
InChI |
InChI=1S/C36H30Cl2N2O13.4H3N/c1-18-6-20(39(14-32(43)44)15-33(45)46)9-21(7-18)51-4-5-52-31-8-19(2-3-26(31)40(16-34(47)48)17-35(49)50)36-22-10-24(37)27(41)12-29(22)53-30-13-28(42)25(38)11-23(30)36;;;;/h2-3,6-13,41H,4-5,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);4*1H3 |
InChI Key |
CPAYISLADYFARG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
FLUO 3, Pentaammonium Salt is synthesized through a series of chemical reactions involving the conjugation of a fluorophore to a calcium-binding moiety. The exact synthetic route and reaction conditions are proprietary and often vary between manufacturers. the general process involves the following steps:
Fluorophore Synthesis: The fluorophore is synthesized through a series of organic reactions.
Calcium-Binding Moiety Attachment: The fluorophore is then conjugated to a calcium-binding moiety, such as BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid).
Salt Formation: The final product is converted into its pentaammonium salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production of FLUO 3, Pentaammonium Salt involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk and then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
FLUO 3, Pentaammonium Salt primarily undergoes complexation reactions with calcium ions. The key reactions include:
Calcium Binding: The compound binds to calcium ions, resulting in a significant increase in fluorescence intensity. This reaction is highly specific and occurs under physiological conditions.
Fluorescence Emission: Upon binding to calcium ions, the compound emits fluorescence at a specific wavelength (λem 515 nm) when excited at 506 nm
Scientific Research Applications
FLUO 3, Pentaammonium Salt is extensively used in various scientific research applications, including:
Cell Biology: It is used to measure intracellular calcium levels, which are critical for numerous cellular processes such as signal transduction, muscle contraction, and neurotransmitter release
Neuroscience: The compound is employed to study calcium dynamics in neurons, providing insights into neuronal activity and synaptic function.
Pharmacology: It is used in high-throughput screening assays to evaluate the effects of drugs on calcium signaling pathways.
Immunology: The compound helps in understanding calcium-mediated immune responses and the activation of immune cells.
Mechanism of Action
FLUO 3, Pentaammonium Salt functions by binding to free calcium ions within cells. The binding of calcium ions induces a conformational change in the compound, resulting in a significant increase in fluorescence intensity. This fluorescence can be detected and measured using fluorescence microscopy, flow cytometry, or fluorescence spectroscopy. The compound does not covalently bind to cellular components and may be actively effluxed from cells by organic anion transporters .
Comparison with Similar Compounds
Key Observations:
Size and Complexity : The target compound is significantly larger (~847 g/mol) than thiadiazole or pyrazine derivatives, likely impacting its pharmacokinetics (e.g., reduced membrane permeability but enhanced target specificity) .
Multiple carboxylates enhance solubility compared to neutral pyrazine-carboxamides .
Synthetic Complexity :
- The target likely requires multi-step synthesis with coupling reagents (e.g., HATU, as in ) and chromatographic purification.
- In contrast, thiadiazole derivatives () are synthesized via straightforward nucleophilic substitutions.
Physicochemical Properties
- Solubility: The target’s carboxylate groups confer high aqueous solubility, unlike hydrophobic furoisoquinoline esters () .
- Stability : The xanthene core may render it photosensitive, whereas thiadiazoles () are more thermally stable.
Biological Activity
The compound tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate, commonly referred to as Tetraazanium, is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications, particularly in the fields of cancer research and therapeutic development.
Chemical Structure and Properties
Tetraazanium is characterized by its intricate structure, which includes multiple functional groups that contribute to its biological activity. The presence of carboxyl groups allows for potential interactions with biological systems, while the phenoxy and anilino moieties may enhance its binding affinity to cellular targets.
Structural Formula
The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that Tetraazanium exhibits significant anticancer properties. Its mechanism of action primarily involves inducing apoptosis in cancer cells and inhibiting cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of Tetraazanium on various cancer cell lines, it was found to have an IC50 value indicative of strong antiproliferative activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.28 | Apoptosis induction |
| A549 | 0.52 | Cell cycle arrest |
| SK-MEL-2 | 4.27 | Inhibition of tubulin polymerization |
The compound's ability to interact with tubulin suggests that it may disrupt microtubule dynamics, a common mechanism for many anticancer agents.
Enzyme Inhibition
Tetraazanium has also been studied for its potential to inhibit specific enzymes involved in cancer progression. For instance, it has shown promising results in inhibiting acetylcholinesterase (AChE) activity, which is often associated with tumor growth and metastasis.
The proposed mechanism of action for Tetraazanium involves several pathways:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : It disrupts the cell cycle at the G2/M checkpoint, preventing cancer cells from dividing.
- Enzyme Inhibition : By inhibiting key enzymes like AChE, Tetraazanium may reduce the survival signals in cancer cells.
Recent Advances
Research into Tetraazanium has expanded significantly, with studies focusing on its synthesis and biological evaluation. Notably, modifications to its structure have been made to enhance its solubility and bioavailability.
Synthesis and Evaluation
A recent synthesis involved creating derivatives of Tetraazanium that were tested for increased potency against various cancer types. These derivatives exhibited enhanced solubility and improved pharmacokinetic profiles.
Clinical Implications
The potential clinical applications of Tetraazanium are vast, particularly in oncology. Its ability to selectively target cancer cells while sparing normal cells positions it as a promising candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
